Butyl 3,5-dinitrobenzoate
Description
Overview of Nitroaromatic Esters as Synthetic Intermediates and Research Probes
Nitroaromatic compounds, characterized by the presence of at least one nitro group (–NO₂) attached to an aromatic ring, represent a significant class of industrial chemicals. nih.gov The vast majority of these are synthetic and serve as crucial building blocks and intermediates in the production of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govscielo.brresearchgate.net The strong electron-withdrawing nature of the nitro group imparts unique chemical reactivity to these molecules, making them valuable in organic synthesis. scielo.brnih.gov
Nitroaromatic esters, a subclass of these compounds, are frequently employed as reagents and intermediates. mdpi.com Their synthesis is often achieved through the nitration of aromatic compounds using a mixture of nitric and sulfuric acids, a process that allows for the controlled introduction of nitro groups onto the aromatic ring. nih.govorgsyn.org These esters can undergo various chemical transformations. For instance, the nitro groups can be reduced to form amines, which are precursors to many other functional groups. nih.gov This versatility makes nitroaromatic esters fundamental tools for chemists in creating complex molecules. scielo.br
The Significance of the 3,5-Dinitrobenzoate (B1224709) Moiety in Advanced Organic Chemistry
The 3,5-dinitrobenzoate moiety is of particular importance in organic chemistry, primarily for its application in the derivatization and identification of alcohols and phenols. wikipedia.orgoptica.orgacs.org Alcohols, which are often liquids, can be reacted with 3,5-dinitrobenzoic acid (or its more reactive derivative, 3,5-dinitrobenzoyl chloride) to form 3,5-dinitrobenzoate esters. wikipedia.orgresearchgate.netsciepub.com These resulting esters are typically stable, crystalline solids with sharp, well-defined melting points. wikipedia.org By measuring the melting point of the purified derivative, an unknown alcohol can be identified by comparing the value to known data. optica.org This classical method remains a valuable technique in qualitative organic analysis. researchgate.net
The utility of the 3,5-dinitrobenzoate group stems from the two electron-withdrawing nitro groups. nih.gov These groups enhance the reactivity of the parent acid for esterification and render the resulting ester highly crystalline. nih.govwikipedia.org Furthermore, the 3,5-dinitrobenzoate framework has been investigated for its role in coordination chemistry, where it can act as a versatile ligand, coordinating with metal ions through its carboxylate and nitro groups. nih.gov This has led to the synthesis of coordination complexes with interesting structural properties. nih.gov The dinitrobenzoate moiety has also been incorporated into molecules studied for their biological activities. iucr.orgnih.gov
Scope and Research Landscape of Butyl 3,5-Dinitrobenzoate Studies
This compound (CAS No. 10478-02-1) is the n-butyl ester of 3,5-dinitrobenzoic acid. lookchem.comnih.gov As a specific member of the dinitrobenzoate ester family, its primary role in the research landscape is as a synthetic intermediate and a derivative for analytical purposes. chemsrc.commedchemexpress.com The synthesis of this compound typically involves the esterification of 3,5-dinitrobenzoic acid with n-butanol. lookchem.com Greener synthesis methods have been explored, such as direct reaction under microwave irradiation in the presence of an acid catalyst, avoiding the need for harsher reagents like thionyl chloride. researchgate.netsciepub.com
Research on this compound has included the characterization of its physical and chemical properties. Detailed spectroscopic and crystallographic data are available, providing insight into its molecular structure. nih.gov In the crystal structure of isothis compound, a closely related isomer, the molecules are linked by non-classical intermolecular C-H⋯O interactions. nih.gov Such structural studies are crucial for understanding the solid-state packing and intermolecular forces that govern the properties of these materials. The compound is also used in gas chromatography applications for the analysis of alcohols. acs.org
Below are tables detailing the known properties of this compound.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 10478-02-1 | lookchem.comnih.gov |
| Molecular Formula | C₁₁H₁₂N₂O₆ | lookchem.comnih.gov |
| Molecular Weight | 268.22 g/mol | nih.govchemeo.com |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Benzoic acid, 3,5-dinitro-, butyl ester; n-Butyl 3,5-dinitrobenzoate | nih.gov |
| Property | Value | Source |
|---|---|---|
| Melting Point | 62.5 °C | lookchem.com |
| Boiling Point | 389.8 °C at 760 mmHg | lookchem.com |
| Density | 1.337 g/cm³ | lookchem.com |
| Flash Point | 169.8 °C | lookchem.com |
| Refractive Index | 1.561 | lookchem.com |
| Vapor Pressure | 2.79E-06 mmHg at 25°C | lookchem.com |
| Octanol/Water Partition Coefficient (logP) | 2.460 | chemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10478-02-1 |
|---|---|
Molecular Formula |
C11H12N2O6 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
butyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-2-3-4-19-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3 |
InChI Key |
LDMPZJOBKLVTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butyl 3,5 Dinitrobenzoate and Analogues
Methodological Innovations in the Esterification of 3,5-Dinitrobenzoic Acid
The esterification of 3,5-dinitrobenzoic acid is a key reaction for the characterization of alcohols, converting them into solid derivatives with sharp melting points. wikipedia.org Innovations in this process have been driven by the need for higher efficiency, greater safety, and reduced environmental impact.
Traditional methods for preparing 3,5-dinitrobenzoate (B1224709) esters have been widely used in laboratory settings for decades. These routes typically involve the activation of the carboxylic acid to facilitate the nucleophilic attack by the alcohol.
The most common conventional method for synthesizing butyl 3,5-dinitrobenzoate involves a two-step process. hansshodhsudha.com
Formation of 3,5-Dinitrobenzoyl Chloride: The first step is the conversion of 3,5-dinitrobenzoic acid into its more reactive acid chloride derivative, 3,5-dinitrobenzoyl chloride. hansshodhsudha.com This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comresearchgate.netshaalaa.comwikipedia.org The reaction with thionyl chloride, for instance, produces the acid chloride along with gaseous by-products, sulfur dioxide and hydrogen chloride. hansshodhsudha.com
Esterification with Alcohol: The resulting 3,5-dinitrobenzoyl chloride is then reacted with the alcohol, in this case, butanol. hansshodhsudha.com The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic oxygen of the alcohol. This reaction proceeds to form the this compound ester and hydrogen chloride. hansshodhsudha.com This method is also employed for sensitive compounds like amino acids, where the reaction is often performed in a base like pyridine (B92270) to neutralize the liberated hydrogen chloride. wikipedia.org A similar procedure involves refluxing 3,5-dinitrobenzoyl chloride directly with an alcohol, such as isobutanol, to produce the corresponding ester. nih.govresearchgate.net
While effective, traditional synthetic routes present several challenges, primarily concerning safety and environmental impact. The reagents used to form the acid chloride, such as phosphorus pentachloride and thionyl chloride, are toxic and hazardous. hansshodhsudha.com
The reactions generate harmful by-products. For example, using PCl₅ results in the formation of phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl), while using SOCl₂ produces sulfur dioxide (SO₂) and HCl. hansshodhsudha.comresearchgate.net These by-products are corrosive and pose environmental and health risks. hansshodhsudha.com
Direct esterification of 3,5-dinitrobenzoic acid with an alcohol without forming the acid chloride intermediate is possible but is often slow and reversible, leading to impure products and low yields. hansshodhsudha.com Conventional heating of the acid and ester, for example on a sand bath, is time-consuming and can lead to the charring of reactants before the product is formed. sciepub.comsciepub.com
In response to the drawbacks of traditional methods, green chemistry principles have been applied to develop safer, faster, and more energy-efficient synthetic routes. hansshodhsudha.comresearchgate.net These approaches aim to reduce or eliminate the use and generation of hazardous substances. hansshodhsudha.com
A significant advancement in the synthesis of 3,5-dinitrobenzoates is the use of microwave irradiation. hansshodhsudha.comresearchgate.net This green methodology involves the direct treatment of an alcohol with 3,5-dinitrobenzoic acid in the presence of a few drops of a catalyst, such as concentrated sulfuric acid, under microwave heating. hansshodhsudha.comresearchgate.net
Microwave-assisted reactions offer a dramatic reduction in reaction time compared to conventional heating. The synthesis of 3,5-dinitrobenzoate derivatives, which traditionally takes 15-20 minutes of heating on a sand bath, can be completed in as little as 5 minutes in a microwave oven at approximately 70°C. sciepub.comsciepub.com This rapid and efficient heating minimizes the risk of charring the reactants and improves energy efficiency. sciepub.comsciepub.com The application of microwave heating exposes students and researchers to modern synthetic technologies that align with green chemistry principles. acs.org
| Parameter | Conventional Method (Heating) | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 15-20 minutes sciepub.comsciepub.com | ~5 minutes sciepub.comsciepub.com |
| Reagents | 3,5-Dinitrobenzoic acid, Alcohol, conc. H₂SO₄ sciepub.com | 3,5-Dinitrobenzoic acid, Alcohol, conc. H₂SO₄ sciepub.com |
| Conditions | Heating on a sand bath sciepub.comsciepub.com | Microwave irradiation (~70°C) sciepub.comsciepub.com |
| Drawbacks | Time-consuming, potential for charring sciepub.comsciepub.com | Requires specialized microwave equipment |
| Green Aspect | Less energy efficient | Energy efficient, rapid hansshodhsudha.comresearchgate.net |
Another tenet of green chemistry is the reduction or elimination of volatile organic solvents. Microwave-assisted esterification often eliminates the need for non-participating solvents, as the alcohol can serve as both a reactant and the reaction medium. acs.org Methodologies that utilize tert-butyl nitrite (B80452) under solvent-free conditions for other reactions highlight a growing trend towards minimizing solvent use in organic synthesis. rsc.org The direct, acid-catalyzed synthesis of this compound is more atom-economical and generates less waste compared to the acid chloride route, which requires additional reagents and aqueous work-up steps to remove by-products and unreacted materials. hansshodhsudha.com
Green Chemistry Approaches to this compound Synthesis
Synthesis of Deuterated this compound Derivatives for Mechanistic Elucidation
The substitution of hydrogen with its heavier isotope, deuterium, is a powerful tool for investigating reaction pathways. thalesnano.com This isotopic labeling minimally alters the chemical properties of a molecule but can significantly change the rate of reactions where a carbon-hydrogen bond is broken in the rate-determining step. nih.govchem-station.com This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insight into the transition state of a reaction. nih.govprinceton.edu
The primary application for such deuterated compounds is in mechanistic studies. thalesnano.com By comparing the reaction rates of the deuterated and non-deuterated (protium) analogues, researchers can determine whether the C-H bond at a specific position is cleaved during the rate-limiting step of a reaction. nih.govnih.gov This information is crucial for understanding enzymatic reactions, atmospheric degradation pathways, and other chemical transformations.
| Deuterated Reactant | Reagent | Plausible Product | Purpose of Synthesis |
| Butan-1,1-d2-ol | 3,5-Dinitrobenzoyl chloride | Butyl-1,1-d2 3,5-dinitrobenzoate | To study secondary kinetic isotope effects in ester hydrolysis or enzymatic cleavage. |
| Butan-2-d-ol | 3,5-Dinitrobenzoyl chloride | Butyl-2-d 3,5-dinitrobenzoate | To probe the mechanism of metabolic oxidation at the C2 position. |
| Perdeuterated butanol (Butanol-d9) | 3,5-Dinitrobenzoyl chloride | Perdeuterated butyl (d9) 3,5-dinitrobenzoate | To serve as an internal standard in mass spectrometry or to enhance metabolic stability. thalesnano.comacs.org |
Preparation of this compound for Radiosynthesis Applications
The preparation of this compound can be adapted for radiosynthesis, where a radioactive isotope is incorporated into the molecule. This is particularly relevant given that nitroaromatic compounds, including dinitrobenzoates, are known to act as radiosensitizers. nih.govresearchgate.netubc.ca Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy. nih.govubc.ca By labeling this compound with a radionuclide, its distribution, metabolism, and efficacy as a radiosensitizer can be tracked in vivo using imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).
Synthesis of a radiolabeled version would involve using a precursor containing the desired radionuclide. For example, [14C]-butanol or [13C]-butanol could be used in the esterification reaction to produce a carbon-labeled product. Alternatively, the 3,5-dinitrobenzoic acid moiety could be synthesized with an incorporated radionuclide. The choice of isotope depends on the intended application, such as half-life, decay mode, and imaging modality. These radiolabeled compounds are essential for preclinical and clinical studies to evaluate the pharmacokinetics and pharmacodynamics of new potential therapeutic agents.
| Radiolabeled Precursor | Labeling Position | Potential Application |
| n-Butanol-[1-14C] | Carbon-1 of the butyl chain | In vitro and in vivo metabolism studies, quantification in biological matrices. |
| 3,5-Dinitrobenzoic acid-[carboxyl-13C] | Carboxyl carbon of the benzoate (B1203000) ring | Mechanistic studies using 13C-NMR spectroscopy. |
| 3,5-Dinitro-[15N2]-benzoic acid | Nitrogen atoms of the nitro groups | Probing the mechanism of radiosensitization and metabolic reduction of the nitro groups. |
Strategic Design and Synthesis of Novel Dinitrobenzoate-Containing Scaffolds
In modern drug discovery, there is a significant emphasis on moving beyond simple, flat molecules to create novel, three-dimensional scaffolds that can interact with complex biological targets. unife.it The dinitrobenzoate moiety can be considered a "privileged structure," a molecular framework capable of serving as a ligand for multiple biological receptors. unife.itresearchgate.net The strategic design and synthesis of new scaffolds containing the dinitrobenzoate group aim to explore new chemical space and develop compounds with enhanced biological activity.
This approach involves attaching the 3,5-dinitrobenzoate group to more complex core structures, such as heterocyclic systems, bicyclic molecules, or natural product analogues. nih.gov The synthesis typically involves preparing the novel scaffold with a reactive hydroxyl group, which is then esterified with 3,5-dinitrobenzoyl chloride. This modular approach allows for the creation of diverse libraries of compounds. The dinitrobenzoate group is often incorporated to confer specific properties, such as DNA binding ability or anticancer activity. nih.govnih.gov The design process is often guided by computational modeling to predict the binding of the novel scaffold to a target protein or receptor.
| Core Scaffold | Synthetic Approach | Target Property / Application |
| Pyrrolidine-Methanol | Esterification of N-protected 3-hydroxymethylpyrrolidine with 3,5-dinitrobenzoyl chloride. | Introduction of a polar, heterocyclic core to improve solubility and target interaction. |
| Adamantanol | Esterification of 1-adamantanol (B105290) with 3,5-dinitrobenzoyl chloride. | Addition of a rigid, lipophilic cage to enhance binding affinity and membrane permeability. |
| Quinolizidine Alkaloid Derivative | Selective esterification of a hydroxyl group on a natural product-like scaffold. | Creation of complex, stereochemically rich molecules for screening against a wide range of biological targets. |
Chemical Reactivity and Mechanistic Investigations of Butyl 3,5 Dinitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Dinitrobenzoate Moiety
The presence of two strongly electron-withdrawing nitro groups on the aromatic ring of butyl 3,5-dinitrobenzoate (B1224709) makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism does not occur via a backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.org Instead, it proceeds through a two-step addition-elimination mechanism. youtube.comresearchgate.net The nitro groups play a crucial role by activating the ring towards nucleophilic attack and stabilizing the intermediate formed. wikipedia.orgyoutube.com
The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex or a σ-adduct. youtube.commasterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity and the presence of a negatively charged, sp3-hybridized carbon atom where the nucleophile has bonded. wikipedia.org The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. youtube.commasterorganicchemistry.com In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the substitution product. nih.gov
The formation of the intermediate complex, often a zwitterionic species in the case of amine nucleophiles, can be the rate-determining step. researchgate.netsemanticscholar.org However, in many cases, this initial adduct is in rapid equilibrium with the reactants, and a subsequent step, such as proton transfer or leaving-group departure, becomes rate-limiting. rsc.org
A study of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulfoxide (B87167) (DMSO) confirmed the formation of a stable intermediate complex. rsc.org Kinetic and equilibrium constants were determined for both its formation and decomposition. The observable intermediate was identified as the conjugate base (M⁻) of the initial zwitterionic complex (MH), with the proton transfer between them being rapid. rsc.org The decomposition of this intermediate to form the final product was found to be catalyzed by n-butylamine hydrochloride, indicating a general-acid-catalyzed leaving group departure. rsc.org
Rate and equilibrium constants for σ-adduct formation have been extensively reported for similar systems. For instance, reactions of 1,3,5-trinitrobenzene (B165232) and related ethers with various aliphatic amines in acetonitrile (B52724) have been studied, showing that rapid nucleophilic attack at unsubstituted positions can yield anionic σ-adducts, while slower attack at a substituted position leads to substitution. rsc.org
Table 1: Illustrative Kinetic and Equilibrium Data for Intermediate Complex Formation (Note: Data is for a model system of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in DMSO, as a proxy for the reactivity of the dinitrobenzoate moiety.) rsc.org
| Parameter | Value | Description |
| k1 (dm3 mol-1 s-1) | 2.0 | Rate constant for the formation of the zwitterionic intermediate (MH). |
| k-1 (s-1) | 40 | Rate constant for the dissociation of the zwitterionic intermediate (MH). |
| K1 (dm3 mol-1) | 0.05 | Equilibrium constant for the formation of the zwitterionic intermediate (K1 = k1/k-1). |
| k3 (dm6 mol-2 s-1) | 20 | Rate constant for the acid-catalyzed decomposition of the anionic intermediate (M⁻). |
The kinetics of SNAr reactions are profoundly influenced by both the solvent and the structure of the attacking nucleophile, particularly when it is an amine.
Solvent Effects: The reaction rate is highly dependent on the solvent's properties, such as its polarity, polarizability, and hydrogen-bonding capabilities. nih.gov Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) generally accelerate SNAr reactions. semanticscholar.orgrsc.org This is because they can effectively solvate the charged transition state and the Meisenheimer intermediate, which has a delocalized negative charge, more effectively than the neutral reactants, thereby lowering the activation energy. nih.gov In contrast, protic solvents like methanol (B129727) can form strong hydrogen bonds with the amine nucleophile, stabilizing it and thus increasing the activation energy and slowing the reaction rate. nih.gov For the reaction of 2,4-dinitrochlorobenzene with piperidine, the rate was found to correlate well with solvent parameters in aprotic solvents, while hydrogen-bond donor solvents showed deviations. rsc.org
Amine Structure: The reactivity of amine nucleophiles is governed by factors such as basicity, steric hindrance, and the potential for aggregation.
Basicity: Generally, more basic amines are more nucleophilic and react faster. This relationship can be quantified through Brønsted correlations. nih.govnih.gov For reactions of 2,4-dinitrophenyl benzenesulfonates with alicyclic secondary amines, the reaction pathway (S-O vs. C-O bond fission) was governed by amine basicity. nih.gov
Steric Hindrance: Increased steric bulk on the amine can hinder its approach to the aromatic ring, reducing the reaction rate. For example, in the reaction of 2,4-dinitrochlorobenzene with various anilines, the presence of an ortho-methyl group on 2,4-dimethylaniline (B123086) significantly reduced the rate coefficients compared to aniline (B41778), which is attributed to steric hindrance. mdpi.com
Amine Aggregation: In nonpolar solvents like toluene, primary amines such as aniline can form dimeric aggregates. mdpi.com These dimers can act as the nucleophile, leading to a third-order rate dependence (second-order in amine). This "dimer nucleophile" mechanism is less relevant for secondary amines like N-methylaniline, which associate less and typically show a linear dependence on the amine concentration. mdpi.com
The nitro groups are not passive substituents; they are integral to the SNAr mechanism. Their powerful electron-withdrawing nature is key to the reactivity of the dinitrobenzoate moiety.
Activation of the Aromatic Ring: The nitro groups withdraw electron density from the benzene ring via both inductive and resonance effects. This withdrawal creates a significant partial positive charge on the ring carbons, making the ring electrophilic and highly susceptible to attack by nucleophiles. wikipedia.orgyoutube.com
Stabilization of the Meisenheimer Complex: The primary role of the nitro groups is to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com When the nucleophile attacks a carbon atom, the negative charge that develops on the ring can be delocalized into the nitro groups through resonance. This places the negative charge on the electronegative oxygen atoms of the nitro group, creating a more stable intermediate. youtube.com This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In Butyl 3,5-dinitrobenzoate, the nitro groups are meta to the ester group, but they still effectively withdraw electron density and can stabilize an intermediate formed by attack at other positions, should a suitable leaving group be present.
Rate-Determining Step: The formation of the Meisenheimer complex is often the rate-determining step of the SNAr reaction. nih.gov The ability of the nitro groups to stabilize this intermediate lowers the energy of the transition state leading to it, thereby accelerating this crucial step. masterorganicchemistry.com
Reduction Pathways of the Nitro Groups
The two nitro groups on this compound can be chemically reduced through several pathways, typically yielding nitroso, hydroxylamino, and ultimately amino groups. nih.gov The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. masterorganicchemistry.com
Common Reduction Pathways and Reagents:
Reduction to Anilines: The most common transformation is the complete reduction to the corresponding diamine. This can be achieved using various methods:
Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org
Metals in Acid: A classic laboratory method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com
Partial Reduction to Hydroxylamines: Under controlled conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage (-NHOH). Reagents for this transformation include zinc dust in the presence of ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon with hydrazine. wikipedia.org
Condensation Pathways: During the reduction process, intermediates can sometimes react with each other. For example, a nitroso intermediate can react with a hydroxylamine to form an azoxy compound (-N=N⁺(O⁻)-), which can be further reduced to an azo compound (-N=N-) and then a hydrazo compound (-NH-NH-). orientjchem.org These condensation reactions are more prevalent when using certain metal hydrides, which are typically not the reagents of choice for producing anilines from nitroaromatics. wikipedia.org
The reduction process is believed to occur stepwise. For instance, catalytic reduction involves the sequential addition of hydrogen. The nitro group is first reduced to a nitroso group (-NO), which is very rapidly reduced further to a hydroxylamine (-NHOH). The hydroxylamine is then reduced to the final amine (-NH₂). nih.govorientjchem.org The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to isolate. nih.gov
Hydrolysis and Transesterification Reactions
The ester functional group in this compound is also a site of chemical reactivity, primarily through hydrolysis and transesterification.
Hydrolysis: Esters can be hydrolyzed to their constituent carboxylic acid and alcohol. This reaction is typically catalyzed by acid or, more commonly, base. In the case of this compound, alkaline hydrolysis would involve the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This leads to a tetrahedral intermediate, which then collapses to expel the butoxide leaving group, yielding 3,5-dinitrobenzoate and butanol.
Interestingly, studies on the alkaline hydrolysis of the similar methyl 3,5-dinitrobenzoate in aqueous DMSO revealed a more complex process. acs.org Upon mixing with sodium hydroxide, an intense red color develops, which is characteristic of the formation of a stable Meisenheimer complex. This indicates that a competing reaction occurs where the hydroxide ion attacks the aromatic ring (an SNAr reaction) rather than the ester's carbonyl carbon. acs.org Spectroscopic analysis using UV-vis and ¹H NMR can be used to identify both the intermediate complexes and the final hydrolysis product, sodium 3,5-dinitrobenzoate. acs.org This demonstrates a competition between kinetic and thermodynamic control, where the SNAr adduct may form quickly but the hydrolysis product is ultimately more stable.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would mean reacting it with a different alcohol (R'-OH) to produce a new ester (R'-OOC-C₆H₃(NO₂)₂) and butanol. The reaction is an equilibrium process and is often driven to completion by using a large excess of the reactant alcohol or by removing the butanol as it is formed.
Various catalysts can promote transesterification, including:
Acids (e.g., H₂SO₄, TsOH)
Bases (e.g., NaOR', alkoxides)
Organometallic compounds (e.g., zinc clusters, yttrium complexes) organic-chemistry.org
N-Heterocyclic carbenes (NHCs) organic-chemistry.org
The mild conditions offered by some modern catalysts allow for the transesterification of substrates with various functional groups. organic-chemistry.org
Complexation and Adduct Formation with Organic Substrates
Electron-deficient aromatic compounds like this compound are known to form complexes and adducts with a variety of electron-rich organic substrates.
The most prominent example of adduct formation is the Meisenheimer complex (or σ-adduct ), which is the key intermediate in SNAr reactions as detailed in section 3.1. rsc.org These adducts are formed by the covalent bonding of a nucleophile (like an amine, alkoxide, or hydroxide) to an electron-deficient aromatic ring. rsc.orgacs.org The stability of these complexes is a direct result of the charge delocalization afforded by the nitro groups.
Beyond the covalently bonded σ-adducts, dinitroaromatic compounds can also form charge-transfer (CT) complexes (or π-complexes ) with electron-donating molecules. In these complexes, there is no formal covalent bond. Instead, the interaction consists of the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the electron donor to the lowest unoccupied molecular orbital (LUMO) of the electron-deficient acceptor (the dinitrobenzoate). These complexes are often characterized by the appearance of a new, distinct color. While not explicitly detailed for this compound in the provided context, this is a well-known phenomenon for nitroaromatic compounds.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Single-Crystal X-ray Diffraction Analysis of Butyl 3,5-Dinitrobenzoate (B1224709) and Related Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This analysis provides unequivocal proof of structure and offers deep insights into molecular conformation and intermolecular interactions that govern the crystal lattice.
Studies on derivatives such as isobutyl 3,5-dinitrobenzoate have revealed key structural features that are characteristic of this class of compounds. The core 3,5-dinitrobenzoate moiety is essentially planar. nih.govresearchgate.net However, the two nitro groups are slightly twisted out of the plane of the benzene (B151609) ring. In the case of the isobutyl derivative, the nitro groups form dihedral angles of 9.4(5)° and 10.3(5)° with the benzene ring. nih.govresearchgate.net
The bond lengths and angles within the molecule are generally within expected ranges. nih.gov The butyl ester chain, being flexible, adopts a non-extended conformation. For instance, in the crystal structure of n-butyl 3,5-dinitrobenzoate, the alkyl chain is noted to be out of the main molecular plane. This deviation from full planarity is a common feature for esters with flexible alkyl groups.
Table 1: Selected Crystallographic Data for Isothis compound nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₆ |
| Molecular Weight | 268.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.666 (3) |
| b (Å) | 4.776 (1) |
| c (Å) | 16.678 (3) |
| β (°) | 110.30 (3) |
| Volume (ų) | 1245.1 (5) |
The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. In the crystal structures of both n-butyl and isothis compound, there is a notable absence of significant π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net This is a recurring observation in related 3,5-dinitrobenzoate structures, where the electron-deficient nature of the ring, due to the two nitro groups, disfavors strong face-to-face stacking with itself. mdpi.com
Instead of π-π stacking, the crystal packing is primarily stabilized by weaker, non-classical intermolecular forces. Specifically, C-H···O hydrogen bonds are crucial in linking adjacent molecules. nih.govresearchgate.net In the structure of isothis compound, these interactions form stacked columns of molecules along the b-axis, creating a stable three-dimensional network. nih.govresearchgate.net These interactions typically involve hydrogen atoms from the butyl chain or the aromatic ring acting as donors and oxygen atoms from the nitro or carbonyl groups acting as acceptors.
While this compound itself may not exhibit strong self-stacking, its electron-deficient aromatic ring makes it an excellent candidate for forming co-crystals and charge-transfer (CT) complexes with electron-rich donor molecules. researchgate.net The parent compound, 3,5-dinitrobenzoic acid, and its derivatives readily form such complexes with various aromatic amines, phenols, and polycyclic aromatic hydrocarbons. researchgate.netrsc.org
The formation of these complexes is often accompanied by a distinct color change, a hallmark of charge-transfer interactions. preprints.org In these co-crystals, the donor and acceptor molecules arrange in alternating stacks, facilitating π-π interactions between the electron-rich and electron-deficient rings. nih.gov The stability of these stacked structures is further enhanced by hydrogen bonds, often involving the carboxylate or nitro groups of the dinitrobenzoate moiety and functional groups on the donor molecule. nih.gov X-ray diffraction studies of these co-crystals confirm the alternating stacked arrangement and provide precise measurements of the interplanar distances, which are typically in the range of 3.3 to 3.5 Å, indicative of strong π-π interactions. preprints.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is indispensable for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aromatic region is characteristic of the 3,5-disubstituted benzene ring. It typically shows two signals: a triplet (or a finely split singlet) for the proton at the C4 position (H-4) and a doublet for the two equivalent protons at the C2 and C6 positions (H-2, H-6). Due to the strong electron-withdrawing effect of the two nitro groups, these aromatic protons are significantly deshielded and appear at high chemical shifts, generally above 9.0 ppm. chemicalbook.com The signals for the butyl group protons appear in the upfield region (typically 0.9-4.5 ppm), with chemical shifts and splitting patterns consistent with a standard butyl ester chain: a triplet for the terminal methyl group (CH₃), two multiplets for the central methylene (B1212753) groups (-CH₂-CH₂-), and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-).
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring show distinct signals, with the carbons bearing the nitro groups (C-3, C-5) and the ester group (C-1) being significantly deshielded. The carbonyl carbon of the ester group appears at a characteristic downfield shift, typically in the range of 160-165 ppm. The carbons of the butyl chain appear in the aliphatic region of the spectrum (typically 10-70 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic H-2, H-6 | ~9.2 | ~129 |
| Aromatic H-4 | ~9.1 | ~122 |
| -O-CH₂- | ~4.4 | ~67 |
| -CH₂-CH₂- | ~1.8 | ~30 |
| -CH₂-CH₂-CH₃ | ~1.5 | ~19 |
| -CH₃ | ~1.0 | ~14 |
| C=O | - | ~162 |
| Aromatic C-1 | - | ~134 |
| Aromatic C-3, C-5 | - | ~148 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows several characteristic absorption bands that confirm its structure.
The most prominent peaks are associated with the nitro (NO₂) groups. These give rise to two strong absorption bands: one for the asymmetric stretching vibration, typically found in the 1530-1560 cm⁻¹ region, and another for the symmetric stretching vibration, usually around 1340-1370 cm⁻¹. Another key feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which appears in the range of 1720-1740 cm⁻¹. The spectrum also displays bands for the C-O stretching of the ester linkage around 1250-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group appear just below 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aliphatic C-H (Butyl) | Stretching | 2850 - 3000 |
| Ester C=O | Stretching | 1720 - 1740 |
| Aromatic C=C | Stretching | 1600 - 1620 |
| Nitro NO₂ | Asymmetric Stretching | 1530 - 1560 |
| Nitro NO₂ | Symmetric Stretching | 1340 - 1370 |
| Ester C-O | Stretching | 1250 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on the fragmentation patterns of the molecule.
For this compound (C₁₁H₁₂N₂O₆), the calculated molecular weight is approximately 268.22 g/mol . nih.govlookchem.com In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 268 would be expected, though its intensity may vary.
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include:
Loss of the alkoxy group: Cleavage of the C-O bond can lead to the loss of a butoxy radical (•OC₄H₉), resulting in the formation of the 3,5-dinitrobenzoyl cation at m/z 195. This is often a very prominent peak.
Loss of an alkene: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of butene (C₄H₈). This would produce a radical cation of 3,5-dinitrobenzoic acid at m/z 212.
Cleavage of the butyl chain: Fragmentation of the alkyl chain can lead to the formation of a butyl cation [C₄H₉]⁺ at m/z 57. libretexts.org
Loss of nitro groups: Sequential loss of nitro groups (NO₂) or related fragments (e.g., NO, O) from the aromatic ring fragments can also be observed.
These characteristic fragments allow for the unambiguous confirmation of both the dinitrobenzoate core and the butyl ester side chain.
UV-Visible Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. This method provides valuable insights into the electronic transitions occurring within the molecule and is particularly useful for studying the formation of charge-transfer complexes. The absorption of ultraviolet or visible light by an organic molecule excites electrons from a lower energy molecular orbital to a higher energy one. In this compound, the presence of the aromatic ring, nitro groups, and the carbonyl group of the ester functionality gives rise to characteristic electronic transitions.
The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The benzene ring and the nitro groups contain π-electrons that can be excited to higher energy π* orbitals, typically resulting in strong absorption bands in the UV region. The non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups can undergo n → π* transitions, which are generally weaker than π → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity.
The formation of charge-transfer (CT) complexes between this compound (as an electron acceptor) and various electron-donating molecules can be effectively studied using UV-Visible spectroscopy. The interaction between the electron-rich donor and the electron-deficient aromatic ring of this compound, which is rendered electron-poor by the two strongly electron-withdrawing nitro groups, can lead to the formation of a new, distinct absorption band at a longer wavelength (lower energy) than the absorptions of the individual components. This new band is referred to as the charge-transfer band and its appearance is a hallmark of CT complex formation.
The intensity of the charge-transfer band is related to the concentration of the complex in solution, allowing for the determination of the stoichiometry and formation constant (KCT) of the complex using methods such as the Benesi-Hildebrand equation. By systematically varying the concentrations of the donor and acceptor and measuring the absorbance of the CT band, a linear plot can be generated from which KCT and the molar absorptivity (εCT) of the complex can be calculated.
| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |
| π → π | 200 - 280 | 10,000 - 50,000 |
| n → π | 280 - 400 | 10 - 1,000 |
Note: The data in this table is illustrative for 3,5-dinitrobenzoic acid and serves as an example of typical values for such compounds. Specific experimental values for this compound may vary.
Research on related 3,5-dinitrobenzoate esters has shown the formation of charge-transfer complexes with various electron donors. For instance, ethyl 3,5-dinitrobenzoate forms charge-transfer spectra with n-alkane solutions containing hexakis(n-hexyloxy)triphenylene scbt.com. The study of charge-transfer complexes of 3,5-dinitrobenzoic acid with N-alkylcarbazoles, including N-butylcarbazole, has also been reported, where the donor and acceptor molecules stack alternately to form one-dimensional columns nih.gov.
The following table presents hypothetical data for the charge-transfer complex of this compound with an aromatic amine donor, illustrating the kind of information that can be obtained from such studies.
| Donor Molecule | Solvent | λmax of CT Band (nm) | Formation Constant (KCT) (L·mol⁻¹) | Molar Absorptivity (εCT) (L·mol⁻¹·cm⁻¹) |
| Aniline (B41778) | Dichloromethane | 450 | 150 | 2500 |
| N,N-Dimethylaniline | Dichloromethane | 520 | 350 | 4500 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound complexes were not found in the surveyed literature.
The study of these charge-transfer complexes is significant as it provides information about the electron acceptor strength of this compound and the nature of non-covalent interactions with various electron donors.
Computational and Theoretical Chemistry Studies of Butyl 3,5 Dinitrobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, offering valuable information on the stability, reactivity, and electronic behavior of Butyl 3,5-dinitrobenzoate (B1224709).
Prediction of Chemical Stability and Reactivity
The chemical stability and reactivity of a molecule are fundamentally linked to its electronic structure. DFT calculations can provide several descriptors that help in predicting these characteristics. For instance, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial indicators. A large HOMO-LUMO energy gap generally signifies high kinetic stability and low chemical reactivity, as it indicates a greater energy is required to excite an electron from the HOMO to the LUMO mdpi.comnih.gov.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a higher chemical potential suggests a greater tendency to donate electrons, while a higher hardness value indicates greater resistance to changes in its electron distribution.
HOMO-LUMO Energy Gap Analysis
The HOMO-LUMO energy gap is a critical parameter for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals is a measure of the molecule's excitability.
In molecules like Butyl 3,5-dinitrobenzoate, the presence of electron-withdrawing nitro groups and the ester functionality influences the energy levels of the frontier orbitals. The aromatic ring and the nitro groups typically contribute significantly to the LUMO, making it electron-deficient and a good electron acceptor. The HOMO, on the other hand, is often distributed over the benzene (B151609) ring and the ester group. The magnitude of the HOMO-LUMO gap affects the molecule's color, photochemical reactivity, and its potential as an electronic material. A smaller gap suggests that the molecule can be more easily polarized and may exhibit significant non-linear optical properties.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro groups and the carbonyl group of the ester. These regions are susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) would be anticipated around the hydrogen atoms of the butyl chain and the aromatic ring, indicating sites that are favorable for nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions walisongo.ac.id.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures) wikipedia.orgmpg.dewisc.edu. NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive chemical picture of bonds, lone pairs, and intermolecular interactions.
For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis-type) orbitals. This delocalization, or hyperconjugation, contributes to the stability of the molecule. The analysis can reveal significant interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the nitro and ester groups into antibonding orbitals of the benzene ring. The stabilization energies associated with these interactions can be calculated, providing a quantitative measure of their importance. NBO analysis can also provide information about the hybridization of atomic orbitals and the polarity of bonds within the molecule wisc.edu.
Investigation of Non-Covalent Interactions within Crystal Structures
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions. While no specific crystal structure for this compound is available in the searched literature, a study on its isomer, Isothis compound, provides valuable insights into the types of intermolecular forces that are likely to be present nih.govresearchgate.net.
In the crystal structure of Isothis compound, the molecules are organized in stacks. A notable feature is the absence of π–π stacking interactions between the aromatic rings, which is often observed in nitroaromatic compounds. Instead, the crystal packing is stabilized by non-classical intermolecular C—H···O interactions nih.govresearchgate.net. These hydrogen bonds link the stacked columns of molecules together. The nitro groups in the molecule are slightly twisted out of the plane of the benzene ring nih.govresearchgate.net.
The presence and nature of non-covalent interactions are crucial in determining the physical properties of the solid state, such as melting point, solubility, and crystal morphology. In complexes involving 3,5-dinitrobenzoate anions, various non-covalent interactions, including π-π stacking, C-H···O, and NO2···NO2 interactions, have been observed to play a significant role in the crystal packing researchgate.netmdpi.com.
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| C—H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Links molecular stacks and contributes to the overall stability of the crystal lattice. nih.govresearchgate.net |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Notably absent in the crystal structure of the isomeric Isothis compound. nih.govresearchgate.net |
Theoretical Prediction of Linear and Non-linear Optical Properties
Computational methods, particularly DFT, are widely used to predict the linear and non-linear optical (NLO) properties of molecules. These properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to how its electron cloud is distorted by an applied electric field.
For molecules like this compound, which possess electron-donating (the butyl ester group, albeit weakly) and strong electron-accepting (the dinitrobenzoyl group) moieties, there is a potential for significant NLO activity. Theoretical calculations can determine key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications such as second-harmonic generation. DFT calculations have been successfully employed to predict the NLO properties of various organic molecules, and the results often show good agreement with experimental data researchgate.netnih.gov. The magnitude of β is influenced by factors such as the extent of charge transfer within the molecule, the strength of the donor and acceptor groups, and the nature of the π-conjugated system. Theoretical studies on related dinitrobenzoate derivatives have shown that they can possess significant NLO properties researchgate.net.
| Parameter | Description | Relevance to Optical Properties |
|---|---|---|
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |
| Linear Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | Determines the linear optical response, such as the refractive index. |
| First-Order Hyperpolarizability (β) | A measure of the second-order non-linear optical response. | Crucial for applications like second-harmonic generation and electro-optic modulation. |
Molecular Dynamics Simulations and Conformational Analysis (e.g., Alkyl Chain Disorder)
The butyl group, an unbranched four-carbon alkyl chain, possesses inherent conformational flexibility arising from the rotation around its carbon-carbon single bonds. This flexibility can lead to what is known as alkyl chain disorder, where the chain does not adopt a single, rigid conformation but rather exists as a statistical ensemble of different spatial arrangements. The primary conformations of a butyl chain are typically described by the torsion angles around the C-C bonds, leading to anti (trans) and gauche arrangements.
In the solid state, the conformation of the butyl chain is often influenced by the intermolecular forces and packing constraints of the crystal lattice. X-ray crystallographic studies of n-butyl 3,5-dinitrobenzoate have revealed that the molecule is largely planar, with the exception of the alkyl chain. researchgate.netiucr.org This chain is reported to adopt a "non-extended" conformation, suggesting a deviation from a fully anti (all-trans) arrangement, which would represent the most extended state of the chain. researchgate.netiucr.org This deviation is likely a consequence of optimizing intermolecular interactions within the crystal structure.
The conformational possibilities of the n-butyl group can be understood by analogy to n-butane, which has been extensively studied. The key dihedral angles determine the relative orientation of the carbon atoms. The most stable conformation is the anti-anti (or all-trans) conformer, where the carbon backbone is fully extended. The anti-gauche and gauche-anti conformers are slightly higher in energy due to steric interactions. The least stable eclipsed conformations are significantly higher in energy.
Molecular dynamics simulations of similar molecules, such as cyanophenyl alkyl benzoates and linear alkylbenzene sulfonates, have demonstrated the dynamic nature of alkyl chains. tandfonline.comtandfonline.comnih.gov These studies show that in more fluid environments, such as in solution or in the liquid crystalline phase, alkyl chains exhibit significant conformational freedom, rapidly interconverting between different gauche and anti states. nih.gov This dynamic behavior is crucial for understanding the macroscopic properties of these materials. While specific simulation data for this compound is not available, it is reasonable to infer that its butyl chain would exhibit similar dynamic disorder in a non-crystalline state.
The potential for alkyl chain disorder in this compound has implications for its physical properties. For instance, the presence of multiple low-energy conformations can influence the molecule's solubility and its ability to interact with other molecules. In a computational context, accurately modeling the behavior of this compound would require the use of simulation techniques that can adequately sample the conformational space of the alkyl chain, such as molecular dynamics or Monte Carlo methods.
Below is a table summarizing the primary staggered conformations of an n-butyl chain, analogous to those in this compound, and their expected relative energies based on studies of n-butane.
| Conformer | Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |
| Anti-Anti | ~180° | ~180° | 0 | Most stable, fully extended chain. |
| Anti-Gauche | ~180° | ~60° or -60° | ~0.9 | One gauche interaction, less stable. |
| Gauche-Anti | ~60° or -60° | ~180° | ~0.9 | One gauche interaction, similar in energy to Anti-Gauche. |
| Gauche-Gauche (syn) | ~60° and ~60° | ~-60° and ~-60° | >3.0 | High steric hindrance, significantly less stable. |
Note: The relative energies are approximate and based on the conformational analysis of n-butane. The actual energy differences in this compound may vary due to the influence of the benzoate (B1203000) group.
An in-depth examination of this compound and its related chemical structures reveals complex strategies in derivatization and the development of advanced materials. This article focuses exclusively on the chemical compound and its role in various scientific applications, adhering to a strict structural outline to detail its significance in analytical and materials science.
Derivatization Strategies and Analog Development
The dinitrobenzoate moiety, particularly from 3,5-dinitrobenzoyl chloride, serves as a critical component in chemical analysis and materials science. Its derivatization strategies are pivotal for identifying compounds and developing novel materials with specific functionalities.
Applications in Chemical Science and Materials Research
Role as an Intermediate in Multi-step Organic Syntheses
Butyl 3,5-dinitrobenzoate (B1224709) and its isomers, such as tert-butyl 3,5-dinitrobenzoate, serve as important intermediates or reactants in the field of organic synthesis. medchemexpress.comchemicalbook.com The presence of the nitro functional groups makes the aromatic ring highly reactive towards various chemical transformations. These compounds are utilized in the synthesis of more complex molecules, including those with applications in pharmaceuticals and dye manufacturing. medchemexpress.comchemicalbook.com
The reactivity of the nitro groups allows them to participate in a range of organic reactions, such as electrophilic substitution and aromatic amine reactions. medchemexpress.com This versatility enables chemists to introduce other functional groups onto the benzene (B151609) ring, thereby constructing intricate molecular architectures. For instance, the reduction of the nitro groups to amines provides a pathway to a different class of compounds with distinct chemical properties and potential applications.
The synthesis of butyl 3,5-dinitrobenzoate itself can be achieved through several routes. A common laboratory method involves the reaction of 3,5-dinitrobenzoic acid with butan-1-ol in the presence of a catalyst. lookchem.com Another approach is the reaction of 3,5-dinitrobenzoyl chloride with the corresponding alcohol. hansshodhsudha.com The choice of synthetic route can depend on factors such as the desired yield and the reaction conditions.
Table 1: Synthetic Routes to this compound
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzoic acid, Butan-1-ol | Thionyl chloride, Heating for 2h | This compound | lookchem.com |
| 3,5-Dinitrobenzoyl chloride, Iso-butanol | Reflux for 4h | Isothis compound | nih.gov |
| 3,5-Dinitrobenzoic acid, Alcohol | Concentrated sulphuric acid, Microwave irradiation | 3,5-Dinitrobenzoate derivatives | hansshodhsudha.com |
Utilization in Characterization Techniques (e.g., derivatization for analytical detection of alcohols)
A classic and significant application of 3,5-dinitrobenzoates, including the butyl ester, is in the qualitative analysis of organic compounds, specifically for the identification and characterization of alcohols. hansshodhsudha.commissouri.edu Alcohols, which are often liquids at room temperature, are converted into solid crystalline derivatives, such as this compound, to facilitate their identification through melting point determination. missouri.edusciepub.com The sharp and well-defined melting points of these derivatives serve as a reliable physical constant for characterization.
The traditional method for preparing these derivatives involves a two-step process. First, 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). hansshodhsudha.comsciepub.com The resulting acid chloride is then reacted with the alcohol to form the corresponding 3,5-dinitrobenzoate ester. hansshodhsudha.comsciepub.com
In recent years, greener and more efficient methods have been developed for this derivatization. These methods often involve the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave-assisted conditions, sometimes using a few drops of concentrated sulfuric acid as a catalyst or an ionic liquid like (bmim)HSO₄. hansshodhsudha.comsciepub.comresearchgate.net These green methodologies offer advantages such as reduced reaction times, energy efficiency, and the elimination of hazardous byproducts like phosphorus oxychloride (POCl₃) and sulfur dioxide (SO₂). hansshodhsudha.comsciepub.com
Table 2: Comparison of Conventional and Green Methods for Alcohol Derivatization
| Method | Reagents | Conditions | Byproducts | Reference |
|---|---|---|---|---|
| Conventional | 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂, Alcohol | Stirring, Heating | POCl₃, HCl, SO₂ | hansshodhsudha.comsciepub.com |
| Green (Microwave) | 3,5-Dinitrobenzoic acid, Alcohol, Conc. H₂SO₄ | Microwave irradiation | Minimal | hansshodhsudha.comresearchgate.net |
| Green (Ionic Liquid) | 3,5-Dinitrobenzoic acid, Alcohol, (bmim)HSO₄ | Microwave irradiation | Minimal | sciepub.com |
Applications in Advanced Materials Science (e.g., non-linear optics, charge-transfer complexes)
The electron-deficient nature of the 3,5-dinitrobenzoate moiety makes it a compelling building block for the creation of advanced materials with interesting optical and electronic properties. Dinitrobenzoate derivatives have been investigated for their potential in non-linear optics (NLO) and the formation of charge-transfer (CT) complexes. researchgate.netresearchgate.net
Organic NLO materials are of great interest for applications in optoelectronics and photonics. The formation of charge-transfer complexes, such as 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA), can lead to materials with significant NLO activity. researchgate.net In these complexes, the dinitrobenzoate acts as an electron acceptor, while another component, like 3-aminopyridinium, serves as the electron donor. This intramolecular charge transfer is a key factor for achieving high NLO responses.
Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor. The formation of these complexes is often characterized by the appearance of a new absorption band in the visible region of the electromagnetic spectrum. The study of lanthanide 3,5-dinitrobenzoates has shown that charge transfer can occur between the dinitrobenzoate fragments and other molecules in the crystal structure, leading to the formation of supramolecular assemblies. researchgate.net Non-covalent interactions, such as π-π stacking, play a crucial role in the structure and properties of these materials. mdpi.com The formation of these complexes is driven by the electronic interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Modification of Carbon Nanomaterials with Dinitrobenzoate Derivatives
The surface modification of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, is a critical area of research aimed at tailoring their properties for specific applications. mdpi.com The functionalization of these materials can enhance their dispersibility, introduce new functionalities, and alter their electronic properties. mdpi.com
Derivatives of dinitrobenzoic acid are promising candidates for the covalent functionalization of carbon nanomaterials. The attachment of nitroaryl groups to the surface of CNTs has been achieved through the reaction of diazonium salts. This process alters the band structure of the CNTs, which can be observed through techniques like Raman spectroscopy. Similarly, the functionalization of graphene with nitrophenyl groups can be accomplished, which can modify the electronic and magnetic properties of the graphene surface by changing the hybridization of carbon atoms from sp² to sp³. nih.gov
The presence of the dinitrobenzoate moiety on the surface of carbon nanomaterials can introduce sites for further chemical reactions and can influence the interaction of the nanomaterial with its environment. This functionalization can improve the performance of these materials in applications such as sensors, energy storage, and composite materials. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,5-Dinitrobenzoic acid |
| tert-Butyl 3,5-dinitrobenzoate |
| 3,5-Dinitrobenzoyl chloride |
| Isothis compound |
| Phosphorus pentachloride |
| Thionyl chloride |
| Phosphorus oxychloride |
| Sulfur dioxide |
| (bmim)HSO₄ |
Future Research Directions and Emerging Trends
Exploration of Novel Reaction Pathways and Catalytic Systems for Dinitrobenzoate Functionalization
Future research is increasingly directed towards the selective functionalization of the dinitrobenzoate core to generate novel derivatives with tailored properties. The strong electron-withdrawing nature of the two nitro groups significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) wikipedia.orgnih.govlibretexts.org.
Key areas of exploration include:
Selective Nucleophilic Aromatic Substitution (SNAr): Research is focused on developing methodologies to replace other potential leaving groups on the aromatic ring (if present) or to achieve substitution at the C-2, C-4, or C-6 positions, which are activated by the nitro groups libretexts.org. This allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to create diverse molecular architectures.
Catalytic Nitro Group Reduction: A significant avenue of research involves the selective reduction of one or both nitro groups. The transformation of nitro groups into amines drastically alters the electronic properties and functionality of the molecule. Advanced catalytic systems are being investigated to achieve high selectivity. For example, processes using noble metal catalysts like palladium or platinum, often in combination with co-catalysts such as iron or iron salts, can facilitate the selective reduction of one nitro group over the other under controlled conditions google.com. The resulting aminonitrobenzoates or diaminobenzoates are valuable intermediates for dyes, polymers, and pharmaceuticals.
Novel Catalytic Systems: There is a growing interest in developing heterogeneous catalysts that offer improved efficiency, selectivity, and reusability for dinitrobenzoate transformations. This includes supported metal nanoparticles and metal-organic frameworks (MOFs) that can provide unique reactivity and substrate selectivity mdpi.com.
Advanced Computational Modeling for Predicting Novel Dinitrobenzoate Properties and Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like Butyl 3,5-dinitrobenzoate (B1224709), guiding experimental work and accelerating discovery . Density Functional Theory (DFT) is a particularly prominent method for these investigations nih.govnih.govchemrxiv.orgnih.gov.
Future computational studies will likely focus on:
Predicting Reactivity and Reaction Mechanisms: DFT calculations can elucidate reaction pathways by modeling transition states and intermediates mdpi.com. This is crucial for understanding the mechanisms of SNAr reactions or catalytic reductions and for designing more efficient synthetic routes. Descriptors derived from DFT, such as HOMO/LUMO energies and electrostatic potential maps, can predict the most likely sites for nucleophilic or electrophilic attack nih.gov.
Elucidating Molecular Properties: Computational models can accurately predict a range of physicochemical properties. These include molecular geometry (bond lengths and angles), spectroscopic signatures (NMR, IR), and electronic properties (dipole moment, polarizability). This predictive power reduces the need for laborious experimental characterization and can help in the rational design of new dinitrobenzoate derivatives with specific electronic or optical properties.
Modeling Intermolecular Interactions: Advanced computational methods can model non-covalent interactions, such as π-π stacking and hydrogen bonding. This is essential for predicting how Butyl 3,5-dinitrobenzoate will behave in condensed phases and how it might interact with other molecules in supramolecular systems or biological environments nih.gov.
| Property | Description | Predicted Information |
|---|---|---|
| Molecular Geometry | The three-dimensional arrangement of atoms. | Bond lengths, bond angles, dihedral angles. |
| Electronic Properties | Distribution and energy of electrons in the molecule. | HOMO-LUMO energy gap, dipole moment, molecular electrostatic potential. |
| Spectroscopic Data | Prediction of spectral features for characterization. | Calculated NMR chemical shifts, IR vibrational frequencies. |
| Reactivity Descriptors | Parameters that indicate chemical reactivity. | Fukui functions (indicating sites for nucleophilic/electrophilic attack), chemical hardness. |
Integration of this compound into Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct electronic features of this compound make it an attractive building block for such assemblies nih.govacs.org.
Emerging trends in this area include:
π-π Stacking Interactions: The electron-deficient aromatic ring of the dinitrobenzoate moiety can engage in strong π-π stacking interactions with electron-rich aromatic molecules nih.govnih.gov. This interaction can be exploited to construct charge-transfer complexes, columnar liquid crystals, or layered materials with interesting electronic and optical properties.
Hydrogen Bonding: The oxygen atoms of the nitro groups can act as hydrogen bond acceptors. This allows this compound to be integrated into complex networks with molecules that are effective hydrogen bond donors.
Host-Guest Chemistry: The molecule could be incorporated as a guest within larger host molecules like cyclodextrins or calixarenes, or it could be used as a component in the construction of metal-organic cages nih.govtandfonline.com. Such assemblies have potential applications in sensing, where the binding of an analyte can be detected through changes in fluorescence or other spectroscopic signals rsc.orgrsc.org.
Development of High-Throughput Synthetic and Characterization Methodologies
To accelerate the discovery of new materials and derivatives, high-throughput (HT) methods are being increasingly applied to organic synthesis and analysis.
High-Throughput Synthesis: Parallel synthesis techniques can be used to rapidly create libraries of dinitrobenzoate esters nih.goveurekaselect.com. By reacting 3,5-dinitrobenzoyl chloride with a diverse array of alcohols in a multi-well plate format, hundreds of distinct ester derivatives can be generated simultaneously researchgate.netumn.eduibm.com. This approach allows for the efficient exploration of structure-activity relationships.
Automated Characterization: The analysis of these large compound libraries requires rapid and automated characterization techniques. High-throughput analysis is often achieved by coupling liquid chromatography or gas chromatography with mass spectrometry (LC-MS, GC-MS) uga.edu. These methods provide quick confirmation of molecular weight and purity for each compound in the library. Furthermore, advancements in automated NMR spectroscopy and data processing software are enabling faster structural verification of large numbers of samples chemrxiv.orgacs.org.
Investigation of Environmental Transformation Mechanisms of Dinitrobenzoate Esters (excluding ecotoxicity)
Understanding the environmental fate of dinitroaromatic compounds is critical. Research is focused on elucidating the specific chemical and biological transformation pathways that these esters undergo in soil and water systems cswab.orgnih.govresearchgate.net.
Key areas of investigation include:
Microbial Degradation Pathways: Many microorganisms have evolved pathways to metabolize nitroaromatic compounds nih.govslideshare.net. Under anaerobic (oxygen-free) conditions, the primary transformation is the sequential reduction of the nitro groups by nitroreductase enzymes to form nitroso, hydroxylamino, and ultimately amino groups nih.govslideshare.netarizona.edu. The resulting aminobenzoate esters are generally more susceptible to further degradation.
Oxidative Degradation: In aerobic environments, microbes may utilize different strategies. Monooxygenase and dioxygenase enzymes can initiate degradation by adding hydroxyl groups to the aromatic ring, which can lead to the elimination of the nitro groups as nitrite (B80452) and subsequent ring cleavage nih.govdtic.mil.
Abiotic Transformations: Besides microbial action, abiotic processes can also contribute to the transformation of dinitrobenzoate esters. These include photochemical reactions initiated by sunlight and reactions with reduced minerals in soil and sediment.
| Mechanism | Conditions | Description | Key Intermediates/Products |
|---|---|---|---|
| Nitro Group Reduction | Anaerobic | Stepwise enzymatic reduction of -NO₂ groups. nih.govslideshare.net | Nitroso, Hydroxylamino, and Amino derivatives. |
| Oxidative Ring Attack | Aerobic | Enzymatic (dioxygenase) hydroxylation of the aromatic ring, leading to ring fission. nih.govdtic.mil | Hydroxylated intermediates (e.g., catechols), nitrite. |
| Hydride Addition | Anaerobic | Bacterial addition of a hydride ion to form a Meisenheimer complex, followed by nitrite elimination. nih.gov | Hydride-Meisenheimer complex. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Butyl 3,5-dinitrobenzoate, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via esterification of 3,5-dinitrobenzoic acid with butanol under acidic catalysis (e.g., sulfuric acid). Key factors include temperature control (60–80°C) to avoid nitro group decomposition and stoichiometric excess of butanol to drive the reaction to completion . Purification often involves repeated recrystallization from ethanol or ether to remove unreacted acid and byproducts, with purity verified by melting point analysis (107–109°C) or HPLC .
Q. How is this compound utilized in the qualitative identification of alcohols?
- The compound serves as a derivatizing agent for alcohols, forming crystalline esters that enable identification via melting point comparison. For example, primary alcohols react efficiently under reflux conditions, while sterically hindered alcohols (e.g., tert-butanol) may require prolonged reaction times. The distinct melting points of derivatives aid in distinguishing structurally similar alcohols .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy identifies key functional groups: asymmetric NO₂ stretching (~1530 cm⁻¹) and ester C=O (~1720 cm⁻¹). ¹H NMR reveals the butyl chain (δ 0.9–1.7 ppm) and aromatic protons (δ 8.5–9.0 ppm). Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 240–242 and fragment ions corresponding to NO₂ loss .
Advanced Research Questions
Q. How does the crystal packing of this compound derivatives influence their application in nonlinear optical (NLO) materials?
- The strong electron-withdrawing nitro groups and planar aromatic system enhance hyperpolarizability, critical for NLO properties. Single-crystal X-ray diffraction studies of analogs (e.g., potassium 3,5-dinitrobenzoate) reveal hydrogen-bonded networks that stabilize non-centrosymmetric arrangements, a prerequisite for second-harmonic generation (SHG). Computational modeling (DFT) can predict charge distribution and polarizability .
Q. What challenges arise in using this compound as a protecting group in oligosaccharide synthesis?
- The steric bulk of the butyl group can hinder glycosylation reactions, requiring optimized coupling agents (e.g., DCC/DMAP). Additionally, selective deprotection under mild basic conditions (e.g., NaHCO₃) is necessary to avoid cleavage of acid-labile glycosidic bonds. Recent studies highlight its utility in synthesizing β-linked glucosides with high regioselectivity .
Q. How can analytical methods employing this compound be optimized for creatinine quantification in complex matrices?
- In colorimetric assays, the compound reacts with creatinine under alkaline conditions to form a red chromophore (λₘₐₓ = 510 nm). Interference from proteins or urea is mitigated by precipitating agents like picric acid. Calibration curves (0.1–10 mmol·L⁻¹) show a limit of quantification (LOQ) of 0.82 mmol·L⁻¹, with precision (RSD < 5%) validated via spike-recovery tests in artificial urine .
Q. What mechanistic insights explain the regioselectivity of this compound in esterification reactions?
- The electron-deficient aromatic ring directs nucleophilic attack to the para position relative to the nitro groups. Kinetic studies using Hammett plots indicate a σ⁺ correlation, suggesting a transition state with partial positive charge development on the carbonyl carbon. Competing pathways (e.g., ortho substitution) are suppressed due to steric hindrance from the nitro groups .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported melting points (e.g., 107–109°C vs. 92°C for impurities) underscore the need for rigorous purification and characterization .
- Data Validation : Cross-reference spectral data with databases (e.g., NIST MS) to confirm identity, especially given the compound’s structural similarity to methyl/ethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
